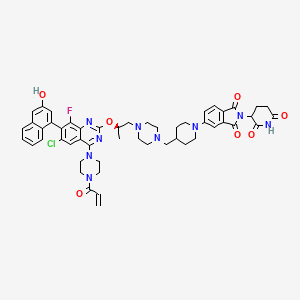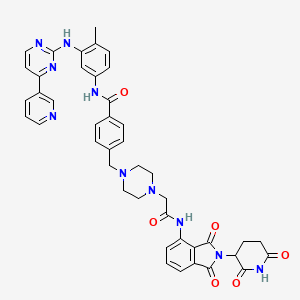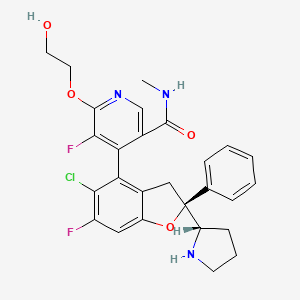
PROTAC KRAS G12C degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC KRAS G12C degrader-2 is a novel compound designed to target and degrade the KRAS G12C mutant protein, which is a common mutation found in various cancers, including lung adenocarcinoma, colorectal cancer, and pancreatic cancer . This compound utilizes the PROteolysis TArgeting Chimera (PROTAC) technology to selectively degrade the KRAS G12C protein, thereby inhibiting its oncogenic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC KRAS G12C degrader-2 involves the covalent binding of a KRAS G12C inhibitor (such as MRTX849) to a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau protein) . The synthetic route typically includes the following steps:
Synthesis of the KRAS G12C inhibitor: This involves the preparation of the inhibitor molecule that specifically binds to the KRAS G12C mutant protein.
Synthesis of the E3 ligase ligand: This involves the preparation of the ligand that recruits the E3 ubiquitin ligase.
Linker attachment: A linker molecule is used to connect the KRAS G12C inhibitor to the E3 ligase ligand.
Final assembly: The final PROTAC molecule is assembled by covalently linking the KRAS G12C inhibitor to the E3 ligase ligand via the linker.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
PROTAC KRAS G12C degrader-2 undergoes several types of chemical reactions, including:
Covalent binding: The compound covalently binds to the KRAS G12C mutant protein.
Ubiquitination: The recruited E3 ubiquitin ligase ubiquitinates the KRAS G12C protein, marking it for degradation by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
KRAS G12C inhibitor: Such as MRTX849.
E3 ligase ligand: Such as von Hippel-Lindau protein.
Linker molecules: Various linker molecules are used to connect the inhibitor and ligand.
Major Products
The major product formed from the reactions involving this compound is the degraded KRAS G12C protein, which is broken down into smaller peptides by the proteasome .
Scientific Research Applications
PROTAC KRAS G12C degrader-2 has several scientific research applications, including:
Cancer research: It is used to study the role of KRAS G12C in cancer and to develop targeted therapies for cancers harboring this mutation.
Drug development: It serves as a lead compound for the development of new PROTAC-based therapies targeting other oncogenic proteins.
Biological studies: It is used to investigate the mechanisms of protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
PROTAC KRAS G12C degrader-2 exerts its effects through the following mechanism:
Binding to KRAS G12C: The compound binds covalently to the KRAS G12C mutant protein.
Recruitment of E3 ligase: The ligand component of the compound recruits an E3 ubiquitin ligase (such as von Hippel-Lindau protein).
Ubiquitination and degradation: The E3 ligase ubiquitinates the KRAS G12C protein, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
PROTAC KRAS G12D degrader: Targets the KRAS G12D mutant protein.
PROTAC KRAS G12V degrader: Targets the KRAS G12V mutant protein.
Uniqueness
PROTAC KRAS G12C degrader-2 is unique in its ability to selectively target and degrade the KRAS G12C mutant protein, which is a common mutation in various cancers. This specificity allows for targeted therapy with minimal off-target effects .
Properties
Molecular Formula |
C51H53ClFN9O7 |
|---|---|
Molecular Weight |
958.5 g/mol |
IUPAC Name |
5-[4-[[4-[(2R)-2-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]oxypropyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C51H53ClFN9O7/c1-3-43(65)60-20-22-61(23-21-60)47-39-27-40(52)44(37-26-34(63)24-32-6-4-5-7-35(32)37)45(53)46(39)55-51(56-47)69-30(2)28-57-16-18-58(19-17-57)29-31-12-14-59(15-13-31)33-8-9-36-38(25-33)50(68)62(49(36)67)41-10-11-42(64)54-48(41)66/h3-9,24-27,30-31,41,63H,1,10-23,28-29H2,2H3,(H,54,64,66)/t30-,41?/m1/s1 |
InChI Key |
KZQITCSEFGTWRQ-OWAVIYFHSA-N |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F |
Canonical SMILES |
CC(CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)
![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)


![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)
![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)


![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)
![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)
